2-Chloro-5-(3,5-dichlorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2-chloro group and a 3,5-dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups on the benzoyl and pyridine rings can be replaced by nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and biochemical pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and benzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3,5-dichlorobenzoyl)aniline
- 2-Chloro-5-(3,5-dichlorobenzoyl)phenol
- 2-Chloro-5-(3,5-dichlorobenzoyl)benzamide
Uniqueness
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is unique due to the presence of both a pyridine ring and a 3,5-dichlorobenzoyl group, which confer distinct chemical and biological properties
Biological Activity
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a 3,5-dichlorobenzoyl moiety. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.
The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms enhances its binding affinity to biological targets, potentially leading to the inhibition of microbial growth and apoptosis in cancer cells. The exact molecular pathways involved remain an area of active research.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antimicrobial activity. In a study assessing various pyridine derivatives, it was found that compounds similar in structure demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 2.18 to 3.08 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A library of related compounds was tested for anti-proliferative activity against various cancer cell lines. Notably, certain derivatives showed over 85% inhibition of cell growth in HCT116 and MDA-MB-231 cell lines . The most potent compounds had IC50 values in the low nanomolar range (120-350 nM), indicating significant potential for further development as anticancer agents.
Case Study 1: Antimicrobial Testing
In a comparative study on pyridine derivatives, this compound was included in a panel testing against common pathogens. The results indicated that it had comparable efficacy to established antibiotics, suggesting potential as an alternative treatment option .
Case Study 2: Anticancer Evaluation
A recent evaluation involved testing the compound's derivatives against breast cancer cell lines. Several analogs exhibited promising results with IC50 values significantly lower than those of standard chemotherapeutics, highlighting the compound's potential as a lead structure for drug development .
Data Summary
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-3-8(4-10(14)5-9)12(17)7-1-2-11(15)16-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKWODROKLMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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